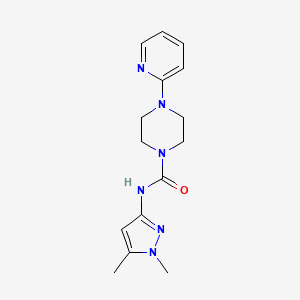![molecular formula C13H12N2O3S B6636296 Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate, also known as MTCB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to activate the caspase-3 pathway, which leads to apoptosis. Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In bacteria, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate is believed to inhibit the synthesis of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit several biochemical and physiological effects. In cancer cells, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In bacteria, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to inhibit cell growth and inhibit the synthesis of the bacterial cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its potential as a therapeutic agent. Its anticancer and antibacterial properties make it a promising candidate for drug development. However, one limitation of using Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate. One direction is to investigate its potential as an antifungal agent. Thiazole-containing compounds have been found to possess antifungal properties, and it is possible that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could also exhibit this activity. Another direction is to investigate the potential of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate as an anti-inflammatory agent. Thiazole-containing compounds have been found to possess anti-inflammatory properties, and it is possible that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could also exhibit this activity. Finally, future research could focus on improving the solubility of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate in water, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves the reaction of 5-methyl-2-mercaptobenzothiazole with methyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography. The yield of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate obtained from this method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been found to exhibit promising biological activities, making it a potential candidate for drug development. Several studies have investigated the potential of Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate as an anticancer agent. In one study, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the caspase-3 pathway. Another study reported that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anticancer properties, Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate has also been found to possess antibacterial activity. A study reported that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of Staphylococcus aureus, a common bacterial pathogen that causes skin infections and pneumonia. Another study found that Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate could inhibit the growth of Escherichia coli, a bacterium that can cause urinary tract infections and food poisoning.
Eigenschaften
IUPAC Name |
methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-7-14-13(19-8)15-11(16)9-5-3-4-6-10(9)12(17)18-2/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYDOIQBEVHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)
![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
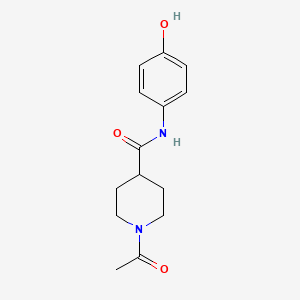
![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)
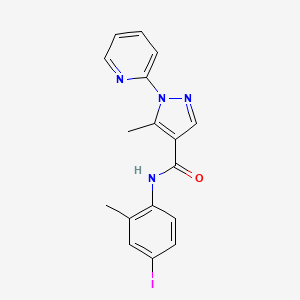
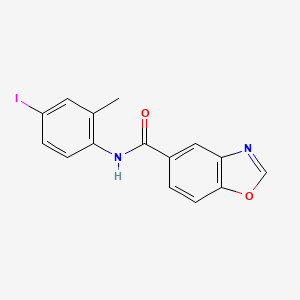
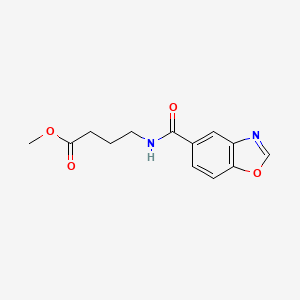
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
